VTP50469 mesylate is a potent and selective small-molecule inhibitor targeting the interaction between Menin and MLL1 (KMT2A), which is crucial in the pathogenesis of certain types of leukemia, particularly those with MLL rearrangements. This compound has shown promise in preclinical studies for its ability to induce differentiation and apoptosis in leukemia cells, making it a candidate for targeted cancer therapies.
VTP50469 mesylate is classified as an antineoplastic agent, specifically a Menin-MLL1 inhibitor. It falls under the category of small-molecule inhibitors designed to disrupt protein interactions critical for cancer cell survival and proliferation.
The synthesis of VTP50469 mesylate involves several key steps that utilize organic chemistry techniques. The compound is derived from a series of chemical modifications aimed at enhancing its selectivity and potency against the Menin-MLL1 interaction.
While specific synthetic routes are proprietary, the general approach includes:
VTP50469 mesylate exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with Menin. The precise three-dimensional conformation is critical for its biological activity.
The molecular formula of VTP50469 mesylate is C₁₅H₁₈N₄O₃S, with a molecular weight of approximately 342.39 g/mol. Its structural analysis reveals key binding sites that engage with the Menin protein, disrupting its interaction with MLL1.
VTP50469 mesylate primarily functions through competitive inhibition of the Menin-MLL1 complex formation. This inhibition results in:
The compound's mechanism involves binding to the interface between Menin and MLL1, thus preventing their interaction. This process has been validated through various assays, including cell viability tests and chromatin immunoprecipitation sequencing, demonstrating significant changes in gene occupancy and expression profiles upon treatment with VTP50469 mesylate .
The mechanism of action for VTP50469 mesylate involves several steps:
Studies have shown that treatment with VTP50469 mesylate leads to significant reductions in leukemia burden in patient-derived xenograft models, supporting its potential as a therapeutic agent .
Relevant data indicate that VTP50469 mesylate maintains its efficacy over time when stored appropriately.
VTP50469 mesylate is primarily investigated for its application in treating leukemias characterized by MLL rearrangements. Its potential uses include:
The ongoing research highlights VTP50469 mesylate's potential not only as a therapeutic agent but also as a valuable tool for understanding the molecular mechanisms underlying leukemogenesis .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3